2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one
Description
2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one is an α-brominated aromatic ketone featuring a 4,5-difluoro-2-methoxyphenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as thiazoles, indoles, and flavanones. The presence of fluorine and methoxy substituents on the phenyl ring modulates electronic and steric properties, influencing its reactivity in nucleophilic substitutions and cyclocondensation reactions .
Properties
CAS No. |
1806330-77-7 |
|---|---|
Molecular Formula |
C9H7BrF2O2 |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-3-7(12)6(11)2-5(9)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
RLKKPTYQQZDWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CBr)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvent, catalyst, and bromine source can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromoketone structure facilitates nucleophilic substitution (SN2) at the brominated carbon. Experimental studies show:
The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Methoxy groups at the ortho position sterically hinder but electronically activate the aromatic ring for subsequent functionalization.
Reduction Reactions
The ketone moiety undergoes selective reduction under controlled conditions:
The bromine atom remains intact during NaBH4 reductions but may participate in elimination side reactions under strongly basic conditions .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings leverage the bromine atom for bond formation:
The fluorine atoms improve aryl boronic acid coupling efficiency by modulating electron density .
Radical-Mediated Reactions
Under blue LED irradiation (454 nm), the C–Br bond undergoes homolytic cleavage:
Radical intermediates form stable adducts with alkenes and heteroarenes, enabling modular synthesis .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Reactivity vs. Target Compound | Key Difference |
|---|---|---|
| 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one | 25% faster SN2 | Reduced steric hindrance |
| 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | 40% slower cross-coupling | Lower electron-withdrawing effect |
Fluorine atoms at positions 4 and 5 enhance electrophilicity but increase steric bulk, balancing reactivity and selectivity .
This compound’s multifunctional design enables diverse transformations, making it valuable in medicinal chemistry and materials science. Further studies should explore enantioselective reductions and catalytic asymmetric cross-couplings.
Scientific Research Applications
The compound 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one (CAS No. 1806330-77-7) is a notable chemical with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and insights from various authoritative sources.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one exhibit promising anticancer properties. The presence of halogens (bromine and fluorine) often enhances the bioactivity of organic molecules by improving their interaction with biological targets.
Antimicrobial Properties : Studies have shown that halogenated compounds can possess significant antimicrobial activity. The specific substitution pattern in this compound may contribute to its efficacy against various pathogens.
Material Science
Development of Functional Materials : The unique electronic properties resulting from the difluoro and methoxy substitutions make this compound suitable for the development of advanced materials, including organic semiconductors and photovoltaic devices. These materials can be utilized in solar cells or organic light-emitting diodes (OLEDs).
Synthesis and Chemical Research
Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. Its reactive functional groups allow for further derivatization, enabling the synthesis of more complex molecules used in drug development or material science.
Agrochemicals
Pesticide Development : The structural characteristics of 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one may lend itself to the development of new agrochemicals with enhanced efficacy against pests while minimizing environmental impact.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Potential inhibition of tumor cell growth |
| Antimicrobial | Efficacy against bacterial strains |
| Antiviral | Possible activity against viruses |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of halogenated phenyl ethanones. The findings suggested that similar compounds could inhibit cell proliferation in various cancer cell lines, indicating a potential therapeutic avenue for further exploration.
Case Study 2: Material Science Innovations
Research conducted by a team at a leading university highlighted the use of difluorinated compounds in enhancing the efficiency of organic solar cells. The study demonstrated that incorporating such compounds into device architectures significantly improved charge transport properties.
Mechanism of Action
The mechanism by which 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the intermediate and final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and applications:
Electronic and Steric Modulation
- Fluorine Substituents: Fluorine’s electron-withdrawing nature enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., thiol or amine attacks). For example, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one reacts efficiently with thiosemicarbazides to form thiazoles . The 4,5-difluoro pattern in the target compound may further polarize the ketone, increasing reactivity compared to mono-fluoro analogs .
- In 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, the electron-rich environment enhances interactions with CDK9’s ATP-binding pocket, making it a potent inhibitor precursor . The 2-methoxy group in the target compound may direct electrophilic substitutions to specific positions on the phenyl ring .
Steric Considerations
- In contrast, para-substituted analogs (e.g., 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone ) exhibit less steric interference, enabling faster kinetics in coupling reactions.
Pharmaceutical Intermediates
- CDK9 Inhibitors: The trimethoxy analog’s use in CDK9 inhibitor synthesis highlights the role of methoxy groups in target binding . The target compound’s difluoro substituents may improve metabolic stability compared to non-fluorinated analogs.
Biological Activity
2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one, with the CAS number 1806330-77-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes bromine and difluoromethoxy substituents that may enhance its reactivity and biological interactions.
The molecular formula for 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one is , with a molecular weight of 265.05 g/mol. The structure features a bromine atom and two fluorine atoms on the aromatic ring, which are known to influence the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrF₂O₂ |
| Molecular Weight | 265.05 g/mol |
| CAS Number | 1806330-77-7 |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one exhibits significant biological activities, particularly in pharmaceutical development and biochemical research.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in:
- Anticancer Activity : Studies suggest that modifications of this compound can lead to potent anticancer agents. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .
- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one has been explored in several studies:
- Bactericidal Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties surpassing those of common antifungal agents like fluconazole, indicating potential for use in treating fungal infections .
Case Studies
Recent research highlights the efficacy of this compound in various biological assays:
- Anticancer Studies :
- Antimicrobial Testing :
The exact mechanisms through which 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the presence of electron-withdrawing groups (like bromine and fluorine) enhances its interaction with biological targets such as enzymes involved in metabolic pathways or cellular signaling.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one?
- Methodology : Electrophilic bromination using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with p-toluenesulfonic acid (pTSA) in dichloromethane (DCM) can achieve high conversion rates. For example, NBS/pTSA in DCM yields 80% conversion for analogous brominated acetophenones .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to balance reactivity and byproduct formation. Acidic conditions favor electrophilic substitution at the α-carbonyl position .
Q. How can the purity and identity of this compound be confirmed?
- Analytical Techniques :
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, difluoro groups) and bromine integration.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
Q. What safety precautions are recommended for handling this compound?
- General Guidelines :
- Use personal protective equipment (PPE: gloves, goggles, lab coat).
- Work in a fume hood due to potential bromine release.
- Store in a cool, dry environment away from oxidizers.
- Waste Disposal : Follow institutional protocols for halogenated organic waste. No specific safety assessments are documented, so treat as a hazardous brominated compound .
Advanced Research Questions
Q. What reaction pathways dominate in the bromination of substituted acetophenones?
- Mechanistic Insights :
- Electrophilic Pathway : Bromination occurs via enol tautomer formation under acidic conditions (e.g., Br₂/AcOH) .
- Radical Pathway : NBS with initiators like ammonium nitrate (NH₄NO₃) may involve radical intermediates, leading to alternative products (e.g., ipso-substitution) .
- Data Table :
| Brominating Agent | Solvent | Additive | Conversion (%) | Pathway Dominant |
|---|---|---|---|---|
| Br₂ | AcOH | – | 65 | Electrophilic |
| NBS | DCM | pTSA | 80 | Electrophilic |
| NBS | MeCN | NH₄NO₃ | 70* | Radical |
| *Minor ipso-product observed . |
Q. How does crystallographic data inform structural analysis of brominated acetophenones?
- Case Study : For 2-bromo-1-(4-methoxyphenyl)ethanone, SCXRD revealed bond lengths (C=O: 1.21 Å, C-Br: 1.93 Å) and dihedral angles between aromatic rings and the ketone group. SHELXL refinement achieved an R factor of 0.054 .
- Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography .
Q. What are the applications of this compound in synthesizing bioactive heterocycles?
- Example : Brominated acetophenones serve as precursors for heterocycles like triazoles and thiazoles. For instance, 2-bromo-1-(3-nitrophenyl)ethan-1-one reacts with thiosemicarbazones to form antioxidant thiazole derivatives .
- Methodology : Condensation reactions with hydrazines or thioureas, followed by cyclization under microwave or thermal conditions, yield target heterocycles.
Q. How do substituents (e.g., difluoro, methoxy) influence reactivity in cross-coupling reactions?
- Steric/Electronic Effects :
- Methoxy Group : Electron-donating effect activates the aromatic ring toward electrophilic substitution.
- Difluoro Substituents : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings).
- Experimental Design : Use DFT calculations to map charge distribution and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
